molecular formula C20H17FN2OS2 B2668020 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-29-4

3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2668020
CAS No.: 687562-29-4
M. Wt: 384.49
InChI Key: MXRUAYADGDZRIC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 687562-29-4) is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry due to its close resemblance to purine bases . This compound is provided for research purposes and is not intended for diagnostic or therapeutic use. The molecular formula of this compound is C20H17FN2OS2, and it has a molecular weight of 384.5 g/mol . Its structure features a dihydrothienopyrimidin-one core, which is a fused bicyclic system, substituted with a 4-fluorophenyl group at the 3-position and a (4-methylbenzyl)thio moiety at the 2-position. While specific biological data for this exact compound is not available in the searched literature, the thieno[3,2-d]pyrimidine class has been extensively investigated for its potential in drug discovery. Related analogues have been identified as potent and selective inhibitors of various kinase targets, such as the PIM kinase family, which are implicated in hematopoietic malignancies and solid tumors . Furthermore, structurally similar halogenated thieno[3,2-d]pyrimidines have demonstrated notable antiproliferative activities against several cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa), by inducing apoptosis . Other research directions for this scaffold include the development of antimicrobial agents targeting bacterial enzymes like TrmD . Researchers may find this compound valuable as a building block or reference standard for exploring these and other biological pathways.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c1-13-2-4-14(5-3-13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRUAYADGDZRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and research findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F N3OS
  • Molecular Weight : 345.42 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

This compound features a thieno-pyrimidine backbone with a fluorophenyl and a methylbenzyl thioether substituent, contributing to its unique biological profile.

Anticancer Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of similar compounds demonstrated that modifications to the thieno-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AU937 (human lymphoma)5.5Apoptosis induction
Compound BMDA-MB-231 (breast cancer)8.0Cell cycle arrest
Target Compound U937 4.2 Apoptosis induction

Acetylcholinesterase Inhibition

Another significant area of research is the compound's role as an acetylcholinesterase inhibitor. Compounds with similar thieno-pyrimidine structures have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.

  • IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against acetylcholinesterase, indicating moderate inhibitory activity compared to standard inhibitors.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Cytokines Measured : IL-6, TNF-α
  • Results : Significant reduction observed at concentrations above 20 µM.

Study on Structure-Activity Relationship (SAR)

A recent study focused on the SAR of thieno[3,2-d]pyrimidine derivatives highlighted the importance of substituents on the phenyl ring for enhancing biological activity. The presence of electron-withdrawing groups like fluorine was found to improve potency against cancer cell lines.

In Vivo Studies

In vivo studies using animal models have shown promising results. For instance, administration of the compound in mice subjected to chemically induced tumors resulted in a marked reduction in tumor size and improved survival rates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a thieno[3,2-d]pyrimidin-4(3H)-one core with derivatives in and , but differs from thieno[3,2-c]pyridin-4(5H)-ones in (e.g., pyridinone vs. pyrimidinone fused rings). Substituent positions and functional groups significantly impact properties:

  • Position 2 : The (4-methylbenzyl)thio group in the target compound contrasts with methoxyphenyl (, compound 13) or chlorobenzylthio () groups. Thioether linkages may enhance lipophilicity compared to oxygen-based substituents.
  • Position 3 : The 4-fluorophenyl group differs from methyl (, compound 3a) or hydroxyphenyl (, compound 29) groups. Fluorine’s electron-withdrawing effects could stabilize the aromatic system and influence binding interactions.

Physicochemical Properties

Melting points (MPs) reflect crystallinity and intermolecular forces:

  • Hydroxyl Groups : Compound 3b (, MP 303–304°C) shows higher MPs than methylated analogs (e.g., 3a, MP 148–150°C), attributed to hydrogen bonding .
  • Fluorophenyl Derivatives: Compound 28 (, MP 230–232°C) has a higher MP than non-polar substituents (e.g., trifluoromethyl in 27, MP 227–229°C), highlighting fluorine’s polar influence .
  • Thioether Effects : The target compound’s MP is unreported, but thioether-containing analogs (e.g., ) may exhibit lower MPs than oxygenated counterparts due to reduced H-bonding capacity.

Data Table: Comparative Analysis of Thieno-Pyrimidinone/Pyridinone Derivatives

Compound ID / Source Core Structure Substituents (Position) Melting Point (°C) Synthesis Yield Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Fluorophenyl), 2-((4-methylbenzyl)thio) N/A N/A Thioether, Fluorophenyl
3a () Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 2,6-bis(3-methoxyphenyl) 148–150 48% Methoxyphenyl, Methyl
3b () Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 2,6-bis(3-hydroxyphenyl) 303–304 57% Hydroxyphenyl
28 () Thieno[3,2-c]pyridin-4-one 2-(4-Fluorophenyl) 230–232 83% Fluorophenyl
Compound Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyphenyl), 2-((4-chlorobenzyl)thio) N/A N/A Chlorobenzylthio, Methoxyphenyl

Key Observations and Implications

Substituent Effects : Fluorine and thioether groups in the target compound may enhance metabolic stability and membrane permeability compared to hydroxyl or methoxy analogs .

Synthetic Feasibility : Cross-coupling and alkylation methods () are viable for modifying aryl/thioether groups, though yields vary with substituent complexity .

Analytical Confirmation : Structural characterization via NMR and LC-MS () is standard, while crystallography () remains critical for absolute configuration determination .

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